molecular formula C17H15N3O3S2 B2998171 (Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 443329-41-7

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No.: B2998171
CAS No.: 443329-41-7
M. Wt: 373.45
InChI Key: OGCHFOJLZQFBQU-ZCXUNETKSA-N
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Description

This compound features a benzothiazole core substituted with a nitro group at position 6, a methyl group at position 3, and a propanamide side chain modified with a phenylthio moiety. The Z-configuration at the imine bond (C=N) defines its stereoelectronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-19-14-8-7-12(20(22)23)11-15(14)25-17(19)18-16(21)9-10-24-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHFOJLZQFBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies involving benzimidazole derivatives have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

CompoundActivity TypePathogenReference
Benzimidazole DerivativesAntibacterialStaphylococcus aureus
Benzimidazole DerivativesAntifungalCandida albicans

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. Compounds with similar thiazole structures have shown promising results in reducing inflammation in animal models. For example, the carrageenan-induced paw edema method demonstrated that certain derivatives possess significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

CompoundInhibition (%)Method UsedReference
Thiazole Derivative64 - 77%Carrageenan-induced edema

3. Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research into related thiazole compounds has indicated their ability to inhibit cancer cell proliferation in vitro. For instance, thiazole derivatives have been studied for their effects on various cancer cell lines, showing promise as selective inhibitors of cancer cell growth .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. The study highlighted:

  • Synthesis Method : The compound was synthesized through a multi-step reaction involving key intermediates derived from benzo[d]thiazole.
  • Biological Testing : The synthesized compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzothiazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzo[d]thiazole 3-methyl, 6-nitro, phenylthio-propanamide Nitro (EWG*), thioether, Z-imine High polarity, potential redox activity due to nitro and thioether groups
N-[(2Z)-6-Ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide Benzo[d]thiazole 6-ethyl, 3-methyl, phenylsulfonyl-propanamide Sulfonyl (EWG), Z-imine Enhanced stability due to sulfonyl group; reduced nucleophilicity
STING Agonist () Benzo[d]thiazole 6-carbamoyl, 4-hydroxypropoxy, pyridin-amino side chain Carbamoyl, hydroxyl, amino Water-soluble; designed for antibody-drug conjugates (ADCs)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole 3-methylphenyl, dimethylamino-acryloyl Acryloyl, benzamide Fluorescence properties; planar structure for π-π stacking

*EWG = Electron-Withdrawing Group

Key Observations :

  • Nitro vs.
  • Thioether vs. Sulfonyl : The phenylthio group in the target may exhibit antioxidant or metal-chelating activity, whereas the sulfonyl group in enhances metabolic stability .
  • Z-Imine Configuration : Both the target and retain the Z-configuration, which likely stabilizes the imine bond through intramolecular hydrogen bonding or steric effects .

Insights :

  • The target compound’s nitro group would likely deshield adjacent protons, shifting aromatic peaks upfield compared to ethyl or carbamoyl substituents in .
  • The absence of a carbamoyl or hydroxyl group (as in ) may simplify the target’s NMR spectrum, reducing splitting from hydrogen bonding.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition or condensation reactions using protocols analogous to those for structurally related thiazole derivatives. For example:

  • Cycloaddition : React a nitro-substituted benzothiazole precursor with a phenylthio-containing propanamide derivative in the presence of a catalyst like Cu(OAc)₂ (10 mol%) in a solvent system (e.g., tert-butanol/water 3:1). Monitor progress via TLC and purify via recrystallization (ethanol) .
  • Condensation : Use sodium acetate in ethanol under reflux to facilitate Schiff base formation, as demonstrated for similar thiazol-2(3H)-ylidene amines .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups:
  • C=O stretch (~1670–1680 cm⁻¹) for the amide.
  • NO₂ asymmetric stretch (~1500–1535 cm⁻¹) for the nitro group.
  • C-S stretch (~1250–1300 cm⁻¹) for the thioether .
  • NMR : Look for diagnostic signals:
  • 1H NMR : A singlet for the methyl group (~2.5 ppm) and aromatic protons (~7.0–8.5 ppm) with splitting patterns reflecting substituents.
  • 13C NMR : Peaks for the carbonyl carbon (~165 ppm) and nitro-bearing aromatic carbons (~140–150 ppm) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

  • Methodology :

  • Recrystallization : Use ethanol or acetone for high-purity crystals, as shown for nitroindazole-thiazolidine hybrids .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients for polar impurities .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism in this compound?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at different temperatures to observe dynamic tautomeric equilibria (e.g., thione-thiol forms) .
  • Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental IR/NMR data .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as done for thiazole derivatives in .

Q. What strategies optimize reaction yields for nitro-substituted thiazole derivatives like this compound?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(OAc)₂ for cycloadditions or ZnCl₂ for thiazolidine formation ).
  • Solvent Optimization : Use mixed solvents (e.g., tert-butanol/water) to balance reactivity and solubility .
  • Reaction Monitoring : Employ TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. How can computational tools predict the reactivity or stability of this compound?

  • Methodology :

  • Physicochemical Properties : Use ACD/Labs Percepta to predict logP, solubility, and pKa values, aiding in stability assessments under varying pH conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity testing .

Data Analysis and Mechanistic Insights

Q. How should researchers analyze conflicting data in reaction kinetics or product distribution?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting yield or selectivity .
  • Kinetic Profiling : Track intermediate formation via HPLC or GC-MS to identify rate-limiting steps .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Modify substituents on the phenylthio or nitro groups and compare bioassay results, as done for thiazole-carboxamide hybrids .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative degradation, leveraging findings from trifluoromethyl-containing analogs .

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